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Compound of Interest

Compound Name: Sophoraflavanone I

Cat. No.: B15139084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The compound "Sophoraflavanone I" is not widely documented in the

scientific literature. It is presumed that the intended compound of interest is Sophoraflavanone

G (SG), a well-researched isoprenylated flavanone isolated from plants of the Sophora genus,

such as Sophora flavescens. This document will proceed with protocols and data pertaining to

Sophoraflavanone G.

Introduction
Sophoraflavanone G (SG) is a bioactive flavonoid that has garnered significant interest for its

diverse pharmacological activities.[1] Preclinical in vitro studies have demonstrated its potential

as an anti-inflammatory, anticancer, antioxidant, and antimicrobial agent.[1][2][3][4] These

properties make SG a compelling candidate for further investigation in drug discovery and

development. This document provides detailed protocols for key in vitro assays to evaluate the

efficacy of SG and summarizes its reported biological activities. The primary mechanisms of

action for SG's anti-inflammatory effects involve the modulation of critical signaling pathways,

including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[5]

Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Sophoraflavanone G across

various assays.
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Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Sophoraflavanone G

Assay Type
Cell
Line/System

Target
IC₅₀ / Effective
Concentration

Reference

PGE₂ Production
LPS-stimulated

RAW 264.7 cells
COX-2

Inhibition at 1-50

µM
[6]

NO Production
LPS-stimulated

RAW 264.7 cells
iNOS

Inhibition at 2.5-

20 µM
[5]

α-glucosidase

Inhibition
Enzyme Assay α-glucosidase IC₅₀: 37 µM

Fatty Acid

Synthase (FAS)

Inhibition

Enzyme Assay FAS
IC₅₀: 6.7 ± 0.2

µM

Table 2: Anticancer and Cytotoxic Activity of Sophoraflavanone G

Assay Type Cell Line Activity
IC₅₀ / Effective
Concentration

Reference

Cytotoxicity

(MTT Assay)

KG-1a

(Leukemia)

Proliferation

Inhibition
IC₅₀: 16.5 µM [7]

Cytotoxicity

(MTT Assay)

EoL-1

(Leukemia)

Proliferation

Inhibition
IC₅₀: 40.3 µM [7]

Cytotoxicity

(MTT Assay)

HL-60

(Leukemia)

Viability

Reduction

Effective at 3-30

µM
[8]

Cytotoxicity

(MTT Assay)

MDA-MB-231

(Breast Cancer)

Viability

Reduction

Time/Dose-

dependent
[3]

Table 3: Antioxidant and Antimicrobial Activity of Sophoraflavanone G
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Assay Type System Activity
IC₅₀ / Effective
Concentration

Reference

DPPH Radical

Scavenging
Chemical Assay Antioxidant IC₅₀: 5.26 µg/mL

Antimicrobial

Methicillin-

resistant S.

aureus (MRSA)

Growth Inhibition
MIC: 3.13-6.25

µg/mL
[9]

Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of Sophoraflavanone G on cell viability by measuring the

metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium

salt MTT into a purple formazan product.[10][11]

Materials:

Sophoraflavanone G (SG) stock solution (e.g., in DMSO)

Target cells (e.g., RAW 264.7 macrophages, KG-1a leukemia cells)

Complete culture medium

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

sterile PBS)[12]

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)

Multi-well spectrophotometer (plate reader)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100

µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ humidified
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atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of SG in complete culture medium. Remove

the old medium from the wells and add 100 µL of the SG dilutions. Include a vehicle control

(medium with the same concentration of DMSO used for the highest SG concentration) and

a no-cell blank (medium only).

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C

and 5% CO₂.

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[12]

Formazan Formation: Incubate the plate for another 3-4 hours at 37°C.[14] During this time,

viable cells will metabolize MTT into insoluble purple formazan crystals.

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the

solubilization solution to each well to dissolve the formazan crystals.[12][13]

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure

complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.

Calculation: Calculate the percentage of cell viability using the following formula:

% Viability = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Vehicle

Control - Absorbance of Blank)] x 100

Anti-inflammatory Activity Assessment
2.1. Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its

stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant. The Griess reagent converts

nitrite into a colored azo compound.[15]

Materials:

RAW 264.7 macrophage cells
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Lipopolysaccharide (LPS)

Sophoraflavanone G (SG)

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just

before use.[16]

Sodium nitrite (NaNO₂) standard solution

96-well plate and plate reader (540-550 nm)

Procedure:

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to

adhere overnight.

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of SG (determined

from the MTT assay) for 1-2 hours.

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the

negative control).

Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture

supernatant from each well and transfer to a new 96-well plate.

Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from

100 µM to 1.56 µM) in culture medium.

Griess Reaction: Add 100 µL of the freshly prepared Griess reagent to each well containing

the supernatant and standards.[15]

Incubation and Reading: Incubate at room temperature for 10-15 minutes in the dark.[16]

Measure the absorbance at 540 nm.
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Calculation: Determine the nitrite concentration in the samples by interpolating from the

sodium nitrite standard curve.

2.2. Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA)

This protocol measures the concentration of secreted pro-inflammatory cytokines such as TNF-

α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent

Assay (ELISA).[17]

Materials:

ELISA kit for the specific cytokine (e.g., human or mouse TNF-α or IL-6) containing capture

antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution.

Cell culture supernatants (prepared as in the Griess Assay protocol).

Wash buffer (e.g., PBS with 0.05% Tween-20).

96-well ELISA plate and plate reader (450 nm).

Procedure:

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C, as per the kit

manufacturer's instructions.

Blocking: Wash the plate and block non-specific binding sites with the blocking buffer

provided in the kit for 1-2 hours at room temperature.

Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants

and the serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at

room temperature.[18]

Detection Antibody: Wash the plate. Add the biotin-conjugated detection antibody and

incubate for 1-2 hours at room temperature.

Streptavidin-HRP: Wash the plate. Add streptavidin-HRP conjugate and incubate for 20-30

minutes at room temperature in the dark.
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Substrate Development: Wash the plate. Add TMB substrate and incubate until a color

change is observed (typically 15-20 minutes) in the dark.[18]

Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will

change from blue to yellow.

Reading and Calculation: Immediately read the absorbance at 450 nm. Calculate the

cytokine concentrations in the samples based on the standard curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of Sophoraflavanone G to scavenge the stable free radical 2,2-

diphenyl-1-picrylhydrazyl (DPPH), which is indicated by a color change from purple to yellow.

[19]

Materials:

Sophoraflavanone G (SG)

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)[19]

Methanol or ethanol

Positive control (e.g., Ascorbic acid or Trolox)

96-well plate and plate reader (517 nm)

Procedure:

Sample Preparation: Prepare various concentrations of SG and the positive control in

methanol.

Reaction Setup: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of

each sample concentration.[20]

Controls: Prepare a blank (methanol only) and a control (100 µL methanol + 100 µL DPPH

solution).
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

Absorbance Reading: Measure the absorbance at 517 nm.

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:

% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of

Control] x 100

The IC₅₀ value (the concentration of SG required to scavenge 50% of the DPPH radicals)

can be determined by plotting the scavenging percentage against the sample

concentration.

Western Blot Analysis for Protein Expression
This protocol is used to detect the expression levels of specific proteins (e.g., iNOS, COX-2, p-

p65, p-JNK) in cell lysates.

Materials:

Cell lysates (prepared from cells treated with SG and/or LPS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (specific to target proteins, e.g., anti-iNOS, anti-COX-2, anti-p65, anti-

Lamin B1, anti-β-actin)

HRP-conjugated secondary antibodies

ECL (Enhanced Chemiluminescence) substrate
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Chemiluminescence imaging system

Procedure:

Cell Lysis and Protein Quantification: Lyse treated cells with ice-cold RIPA buffer. Determine

the protein concentration of each lysate using the BCA assay.

Nuclear/Cytoplasmic Fractionation (for NF-κB translocation):

Harvest cells and resuspend in a hypotonic buffer on ice to swell the cells.[21]

Lyse the cell membrane using a Dounce homogenizer or by passing through a narrow-

gauge needle.

Centrifuge at low speed (e.g., 700-1000 x g) to pellet the nuclei.[21]

The supernatant is the cytoplasmic fraction.

Wash the nuclear pellet and lyse it with a nuclear extraction buffer.

Quantify protein in both fractions.

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-

PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[22]

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-

conjugated secondary antibody for 1 hour at room temperature.

Visualization: Wash the membrane again. Apply the ECL substrate and visualize the protein

bands using an imaging system.

Analysis: Quantify the band intensity using densitometry software. Normalize the expression

of the target protein to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for

nuclear fractions).
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Caption: General workflow for in vitro evaluation of Sophoraflavanone G.
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Caption: Inhibition of LPS-induced inflammatory pathways by Sophoraflavanone G.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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